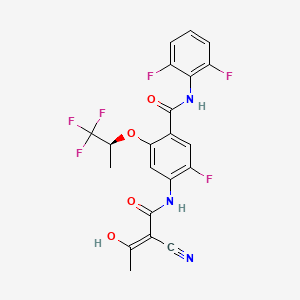
hDHODH-IN-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
hDHODH-IN-8 is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), an enzyme involved in the de novo pyrimidine biosynthesis pathway. This compound has shown significant antiproliferative activity and excellent aqueous solubility, making it a promising candidate for research in tumor diseases, particularly lymphoma .
Métodos De Preparación
The synthesis of hDHODH-IN-8 involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
hDHODH-IN-8 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its inhibitory properties.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new substituents to the molecule, enhancing its activity or solubility.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
hDHODH-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of dihydroorotate dehydrogenase and its effects on pyrimidine biosynthesis.
Biology: Investigated for its role in cellular proliferation and apoptosis, particularly in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating tumor diseases, especially lymphoma.
Mecanismo De Acción
hDHODH-IN-8 exerts its effects by inhibiting the enzyme dihydroorotate dehydrogenase, which is involved in the fourth step of the de novo pyrimidine biosynthesis pathway. This inhibition leads to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. As a result, rapidly proliferating cells, such as cancer cells, are unable to synthesize the nucleotides they need for growth and division, leading to cell death .
The molecular targets of this compound include the active site of dihydroorotate dehydrogenase, where it binds and prevents the enzyme from catalyzing the oxidation of dihydroorotate to orotate. This disruption in the pyrimidine biosynthesis pathway ultimately affects various cellular processes, including DNA replication and repair .
Comparación Con Compuestos Similares
hDHODH-IN-8 is unique among dihydroorotate dehydrogenase inhibitors due to its high potency and excellent solubility. Similar compounds include:
Brequinar: Another potent hDHODH inhibitor with significant antiproliferative activity, but with different pharmacokinetic properties.
Leflunomide: A well-known hDHODH inhibitor used in the treatment of rheumatoid arthritis, but with a different chemical structure and mechanism of action.
Teriflunomide: A derivative of leflunomide, used in the treatment of multiple sclerosis, with similar inhibitory properties but different therapeutic applications
These compounds share the common feature of inhibiting dihydroorotate dehydrogenase, but they differ in their chemical structures, pharmacokinetics, and specific applications.
Propiedades
Fórmula molecular |
C21H15F6N3O4 |
|---|---|
Peso molecular |
487.4 g/mol |
Nombre IUPAC |
4-[[(Z)-2-cyano-3-hydroxybut-2-enoyl]amino]-N-(2,6-difluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxybenzamide |
InChI |
InChI=1S/C21H15F6N3O4/c1-9(31)12(8-28)20(33)29-16-7-17(34-10(2)21(25,26)27)11(6-15(16)24)19(32)30-18-13(22)4-3-5-14(18)23/h3-7,10,31H,1-2H3,(H,29,33)(H,30,32)/b12-9-/t10-/m0/s1 |
Clave InChI |
BIDNHWHAWYEYKL-JMZICWNOSA-N |
SMILES isomérico |
C[C@@H](C(F)(F)F)OC1=CC(=C(C=C1C(=O)NC2=C(C=CC=C2F)F)F)NC(=O)/C(=C(/C)\O)/C#N |
SMILES canónico |
CC(C(F)(F)F)OC1=CC(=C(C=C1C(=O)NC2=C(C=CC=C2F)F)F)NC(=O)C(=C(C)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141851.png)
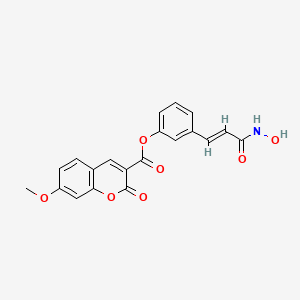
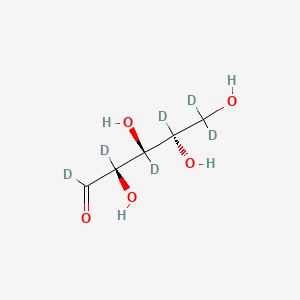





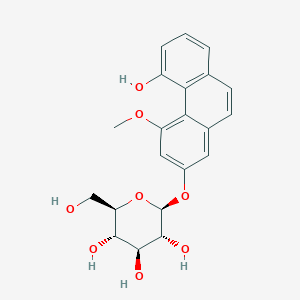
![1-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141908.png)
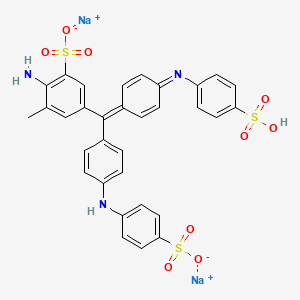
![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15141914.png)
